molecular formula C12H12 B8291797 Methallylphenylacetylene

Methallylphenylacetylene

Cat. No.: B8291797
M. Wt: 156.22 g/mol
InChI Key: LBMCXMCIVZJIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methallylphenylacetylene (C₆H₅–C≡C–CH₂–C(CH₃)₂) is an alkyne derivative featuring a phenyl group and a methallyl (2-methylprop-2-en-1-yl) substituent. Phenylacetylene derivatives are widely recognized as fluorophores and precursors in organic synthesis . This compound likely shares these roles but with modifications due to its unique substituents. For instance, the methallyl group may enhance stability in coordination chemistry or polymerization processes, similar to phosphine-alkene ligands described in transition metal catalysis .

Properties

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

4-methylpent-4-en-1-ynylbenzene

InChI

InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3

InChI Key

LBMCXMCIVZJIJU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:

    Elimination Reactions: One common method involves the elimination of dihalides.

    Alkylation of Acetylides: Another method involves the alkylation of acetylides.

Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, O₃

    Reduction: H₂ with Pd/C, Lindlar’s catalyst

    Substitution: Alkyl halides, strong bases

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted alkynes

Mechanism of Action

The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Differences

  • Phenylacetylene: The simplest phenyl-substituted alkyne, with a linear structure and high reactivity in Sonogashira couplings. Its electron-deficient triple bond facilitates coordination with metals, making it useful in catalysis .
  • Diphenylacetylene: Symmetrical structure with two phenyl groups, leading to higher thermal stability and reduced reactivity compared to monosubstituted acetylenes. Used in materials science for conjugated polymers .

Reactivity and Functional Utility

  • Coordination Chemistry : this compound’s methallyl group could act as a hemilabile ligand, similar to phosphine-alkene hybrids, enabling dynamic metal coordination in catalytic cycles .
  • Photophysical Properties : Phenylacetylene derivatives like 3-(Phenylethynyl)benzanthrone exhibit strong fluorescence, suggesting this compound may also serve as a fluorophore, albeit with shifted emission wavelengths due to substituent effects .
  • Polymerization : The methallyl group’s allylic hydrogens may facilitate radical-based polymerization, distinguishing it from diphenylacetylene, which lacks such sites .

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